Product packaging for trans-3-Phenyl-D-proline(Cat. No.:CAS No. 118758-50-2)

trans-3-Phenyl-D-proline

Cat. No.: B055599
CAS No.: 118758-50-2
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-VHSXEESVSA-N
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Description

trans-3-Phenyl-D-proline is a stereodefined, non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry and drug discovery. This compound is a proline chimera, featuring a phenyl group in a trans orientation at the β-position of the D-proline pyrrolidine ring. This unique structure combines the conformational rigidity of the proline backbone with the steric and electronic properties of an aromatic side chain, making it a powerful tool for constraining peptide structure and modulating biological activity. Its primary research value lies in the development of peptidomimetics and in structure-activity relationship (SAR) studies. The constrained ring system restricts the phi (Φ) and psi (ψ) backbone dihedral angles of peptides, promoting specific secondary structures such as β-turns and polyproline helices. The strategically positioned phenyl group can be engineered to participate in key aromatic interactions with biological targets. Research indicates that closely related L-proline analogues are potent antagonists of neurokinin receptors, such as substance P, highlighting the potential of this chemotype in neuropharmacology. Furthermore, such proline derivatives have been investigated as selective enzyme inhibitors and as key components in the design of MHC-selective immunosuppressants for autoimmune diseases. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B055599 trans-3-Phenyl-D-proline CAS No. 118758-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426262
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118758-50-2
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of Trans 3 Phenyl D Proline in Medicinal Chemistry and Drug Discovery

Role as a Chiral Building Block

trans-3-Phenyl-D-proline serves as an important chiral building block in synthetic chemistry, particularly for applications in drug discovery and peptide design. researchgate.netnih.gov Chiral building blocks are essential for the stereoselective synthesis of complex molecules, allowing chemists to create specific enantiomers of a target compound, which is crucial for pharmacological efficacy. nih.gov The defined stereochemistry of this compound, with the phenyl group in a trans position relative to the carboxyl group on the D-proline ring, provides a rigid and predictable scaffold for constructing larger molecules.

The synthesis of these analogues often involves specialized chemical methods. One practical approach is a four-step synthesis that relies on a copper-catalyzed 1,4-addition of Grignard reagents (like phenylmagnesium bromide) to an N-protected 2,3-dehydroproline ester. This method yields the desired 3-substituted proline derivatives with good trans-selectivity. researchgate.net

Selectivity in the Synthesis of trans-3-Substituted Proline Derivatives

Reaction TypeKey ReagentsSelectivity Outcome (Diastereomeric Ratio)Reference
Cu-catalyzed 1,4-additionGrignard Reagents, N-protected 2,3-dehydroproline estersGood trans-selectivity (dr 5:1 to 25:1) researchgate.net

This compound is a valuable tool for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved drug-like properties. mdpi.comresearchgate.net By replacing a natural amino acid with this constrained analogue, researchers can create mimetics of secondary structures, such as turns or helices, which are often involved in biological recognition processes. nih.govmdpi.com These peptidomimetics can serve as potent and selective modulators of protein-protein interactions.

A major limitation of natural peptide drugs is their rapid degradation by proteases in the bloodstream. nih.gov The incorporation of unnatural amino acids like this compound can significantly enhance metabolic stability. The D-configuration of the amino acid makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are specific for L-amino acids. nih.gov Furthermore, the conformational constraints imposed by the substituted proline ring can prevent the peptide from adopting the extended conformation typically required for enzyme recognition and hydrolysis, a strategy that often leads to improved potency. nih.gov

The oral delivery of peptide drugs is notoriously difficult due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal wall. researchgate.net Improving a peptide's stability against degradation is a critical first step toward viable oral delivery. While direct studies on the oral absorption of peptides containing this compound are limited, research on related proline-containing dipeptides shows that slowly hydrolyzed peptides can pass through the intestine wall intact. nih.govsemanticscholar.org The enhanced stability conferred by the D-proline scaffold may therefore contribute to improved oral bioavailability. Following absorption, these modified peptides can be distributed to various tissues, as has been demonstrated for other proline-rich dipeptides which show wide distribution in tissues like skin and cartilage. nih.gov

The incorporation of proline and its analogues has a profound influence on peptide secondary structure. mdpi.com Proline is frequently found in β-turns, which are compact structures that reverse the direction of the polypeptide chain. mdpi.comnih.gov this compound is particularly effective at inducing and stabilizing β-turn conformations. The rigid pyrrolidine (B122466) ring pre-organizes the peptide backbone, and the stereochemistry of the C3 substituent can further influence the specific type of β-turn formed. nih.gov For example, proline-aromatic sequences have been shown to stabilize local turn structures through favorable C–H/π interactions between the aromatic ring and parts of the proline ring or adjacent residues. chemrxiv.org This ability to act as a β-turn mimetic is highly valuable, as these turn regions are often critical for the interaction between a peptide and its receptor. mdpi.com

Conformational Effects of 3-Substituted Prolines

Substituent at C3 PositionObserved Structural InfluenceReference
trans-MethylMinor effect on cis/trans isomerism researchgate.net
trans-IsopropylGradually shifts equilibrium toward the cis-amide bond (up to 70% cis) researchgate.net
trans-PhenylStrongly promotes and stabilizes β-turn structures nih.govchemrxiv.org

Development of Peptidomimetics

Incorporation into Bioactive Molecules

The structural and stability benefits of this compound make it an attractive component for incorporation into a wide range of bioactive molecules. Its use as a constrained dipeptide mimic and a β-turn inducer is a key strategy in the design of novel therapeutics. mdpi.comresearchgate.net By replacing flexible portions of a known bioactive peptide with this rigid building block, medicinal chemists can perform structure-activity relationship (SAR) studies to probe the required conformation for biological activity. nih.govmdpi.com This approach has been applied to develop more stable and potent peptide analogues for various therapeutic targets, leveraging the unique conformational control offered by this specialized amino acid. nih.gov

Synthesis of Serotonin Analogs (e.g., Eletriptan)

While D-proline derivatives are crucial in the synthesis of the anti-migraine drug Eletriptan, a selective serotonin (5-HT1) agonist, the direct utilization of this compound in its synthesis is not explicitly detailed in prominent manufacturing routes. The established synthesis of Eletriptan often commences with the acylation of 5-bromoindole using N-benzyloxycarbonyl-D-proline acid chloride in the presence of a Grignard reagent. google.comnewdrugapprovals.orggoogle.com This is followed by a reduction of the resulting ketone to furnish (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. google.comnih.gov Subsequent reaction with phenyl vinyl sulfone via a Heck coupling, followed by reduction, yields the final Eletriptan molecule. google.comnih.gov Although these processes highlight the importance of the D-proline scaffold for achieving the desired stereochemistry in Eletriptan, the direct incorporation of a phenyl group at the 3-position of the proline ring is not a feature of the final drug structure or the described synthetic intermediates.

Precursor for Important Natural Products and Alkaloids (e.g., (-)-secu'amamine A, (R)-harmicine)

D-proline serves as a chiral starting material for the enantioselective total synthesis of complex natural products, including the Securinega alkaloid (-)-secu'amamine A and the β-carboline alkaloid (R)-harmicine.

The synthesis of (-)-secu'amamine A , a rearranged Securinega alkaloid, has been accomplished starting from a D-proline-derived N-trityl aldehyde, establishing D-proline as the source of the molecule's absolute chirality. nih.gov The synthesis involves a multi-step process, with key steps including a stereoselective conjugate addition to form the indolizidine core. nih.gov

Similarly, (R)-harmicine has been synthesized from D-proline. aalto.firesearchgate.netaalto.fi This chiral pool synthesis provides an effective route to C1 substituted tetrahydro-β-carbolines. The synthetic strategy often employs a protecting group for the amino acid, such as the 9-phenyl-9-fluorenyl group, to prevent racemization during the synthetic sequence. aalto.fiaalto.fi The synthesis typically proceeds over several steps to yield the enantiopure alkaloid. aalto.fiaalto.fi

Applications in Antiviral Agents (e.g., HCMV Protease Inhibitors)

The development of inhibitors for viral proteases is a key strategy in antiviral drug discovery. Human cytomegalovirus (HCMV) protease is an essential enzyme for viral replication and represents a significant target for therapeutic intervention. While the use of proline and its derivatives as scaffolds for protease inhibitors is a known strategy in medicinal chemistry, specific examples detailing the incorporation of this compound into potent HCMV protease inhibitors are not extensively documented in the available literature. The design of such inhibitors often involves creating molecules that can fit into the active site of the enzyme and disrupt its function. The rigid structure of the proline ring can serve as a useful template for orienting functional groups that interact with the protease.

Modulation of Amino Acid Transporters (e.g., SLC1A4/5)

The solute carrier family 1 (SLC1) of amino acid transporters, including SLC1A4 (ASCT1) and SLC1A5 (ASCT2), are involved in the transport of neutral amino acids and are implicated in various physiological and pathological processes. Research into the modulation of these transporters has identified substituted proline analogs as potential inhibitors.

A study on hydroxy-l-proline blockers for SLC1A4 and SLC1A5 explored a series of multi-functionalized pyrrolidines. biorxiv.orgnih.gov Within this research, analogs of cis-3-phenyl-4-trans-hydroxy-l-proline were investigated. biorxiv.orgnih.gov It was observed that a 3-cis-methyl hydroxyproline derivative showed modest selectivity for SLC1A4 over SLC1A5, and this selectivity was enhanced with the introduction of a phenyl substituent at the 3-position. biorxiv.orgnih.gov This suggests that the presence of a phenyl group on the proline ring can influence the affinity and selectivity for these transporters, highlighting the potential for this compound derivatives to be developed as specific modulators of SLC1A4 and SLC1A5.

Enzyme Inhibitors (e.g., Matrix Metalloproteases, Metallo-β-lactamases, HDAC Inhibitors)

The proline scaffold is a common feature in the design of various enzyme inhibitors due to its conformational rigidity.

Matrix Metalloproteases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is associated with diseases such as cancer and arthritis. N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives have been identified as potent and selective inhibitors of MMP-9. nih.gov These inhibitors feature a phenyl group that plays a role in their binding affinity. The structural and physicochemical properties of the phenyl ring substitutions are crucial for the inhibitory activity against various MMPs. nih.gov This indicates that a phenyl-substituted proline scaffold, such as in this compound, could be a valuable component in the design of novel MMP inhibitors.

Metallo-β-lactamases (MBLs): MBLs are zinc-dependent enzymes that confer bacterial resistance to β-lactam antibiotics. There is a critical need for effective MBL inhibitors to combat antibiotic resistance. While various scaffolds are being explored for MBL inhibitor design, the specific use of this compound has not been prominently reported.

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a crucial role in gene expression, and their inhibitors are being developed as anti-cancer agents. The design of HDAC inhibitors often involves a scaffold that presents a zinc-binding group to the enzyme's active site. Phenylglycine-based scaffolds have been successfully used to develop potent HDAC inhibitors. nih.govresearchgate.net The introduction of a phenyl group can influence the binding and selectivity of these inhibitors. nih.govmdpi.commdpi.com

Antidepressant Molecules (e.g., Fluoxetine derivatives)

The synthesis of the widely used antidepressant fluoxetine and its derivatives typically involves starting materials such as 3-dimethylamino-1-phenyl-1-propanol or 3-chloro-1-phenylpropan-1-one. nih.govbridgewater.edugoogle.com There is no direct evidence in the reviewed literature to suggest that this compound is used as a direct precursor in the synthesis of fluoxetine. However, the structural similarity of the phenylpropylamine core of fluoxetine to a substituted proline ring suggests that this compound could serve as a chiral template for the design of novel antidepressant molecules. The rigid proline backbone could be used to orient the phenyl and other functional groups in a specific spatial arrangement to interact with neurotransmitter transporters.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of 3-substituted prolines have provided valuable insights into how modifications of the proline ring affect biological activity. mdpi.comnih.govresearchgate.net The introduction of a substituent at the 3-position of the proline ring, such as a phenyl group, significantly influences the conformational preferences of the molecule. mdpi.comnih.govresearchgate.net This, in turn, can impact how the molecule interacts with its biological target.

Key aspects of the SAR of 3-substituted prolines include:

Conformational Restriction: The pyrrolidine ring of proline restricts the backbone dihedral angles of peptides, and a 3-substituent further constrains this flexibility. mdpi.comnih.govresearchgate.net

Nature of the Substituent: The size, polarity, and electronic properties of the substituent at the 3-position all play a role in the molecule's activity. A phenyl group, as in this compound, introduces a bulky, hydrophobic moiety that can engage in specific interactions, such as pi-stacking, with a biological target.

Drug Delivery Systems and Prodrug Design

Information not available in the retrieved search results.

Applications of Trans 3 Phenyl D Proline and Its Derivatives in Asymmetric Catalysis

Function as an Organocatalyst

trans-3-Phenyl-D-proline, like its parent compound D-proline, functions as an organocatalyst primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. In reactions involving carbonyl compounds (aldehydes and ketones), the secondary amine of the proline catalyst reacts with the carbonyl group to form a chiral enamine. nih.gov This enamine is more nucleophilic than the corresponding enol or enolate of the carbonyl compound, enabling it to react with various electrophiles. nih.gov The chirality of the proline backbone, influenced by the stereochemistry of the 3-phenyl substituent, effectively controls the facial selectivity of the electrophilic attack, leading to the formation of a product with high enantiomeric purity. nih.gov The carboxylic acid group of the proline catalyst often plays a crucial role by acting as a Brønsted acid/base co-catalyst, activating the electrophile through hydrogen bonding and stabilizing the transition state. nih.gov

Catalysis of C-C Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. Proline-based organocatalysts have been extensively used to facilitate these reactions asymmetrically.

Aldol (B89426) Reactions

The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. In organocatalytic asymmetric aldol reactions, proline and its derivatives catalyze the reaction between a ketone and an aldehyde. wikipedia.orgresearchgate.net The mechanism involves the formation of a chiral enamine from the ketone and the proline catalyst. nih.gov This enamine then attacks the aldehyde, with the stereochemical outcome being directed by the catalyst's chiral environment. nih.gov The substituent on the proline ring can influence catalyst solubility, stability, and the steric environment of the transition state, thereby affecting reaction efficiency and stereoselectivity. organic-chemistry.org While L-proline is a well-established catalyst for aldol reactions, and various derivatives have been developed to improve upon its performance, specific research data detailing the catalytic performance of this compound in aldol reactions is not extensively documented in current literature. mdpi.comresearchgate.net

Michael Additions

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives can catalyze the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors like nitroalkenes. nih.govmdpi.com The reaction proceeds via an enamine intermediate, similar to the aldol reaction. libretexts.org The development of substituted proline catalysts is often driven by the need to improve upon the sometimes-modest enantioselectivities achieved with unmodified proline in Michael reactions. libretexts.org For instance, derivatives such as 3-decyl-β-proline have been synthesized to enhance catalytic activity and stereoselectivity by modifying properties like lipophilicity. nih.gov While the synthesis of trans-3-phenylproline can be achieved through a Michael addition pathway, detailed studies on its application as a catalyst for asymmetric Michael reactions are limited. nih.gov

Mannich Reactions

Catalysis of C-N Bond Forming Reactions (e.g., α-Amination)

The direct introduction of a nitrogen atom at the α-position of a carbonyl compound is a powerful method for synthesizing chiral α-amino acids and their derivatives. thieme-connect.com Organocatalytic α-amination typically employs an azodicarboxylate as the electrophilic nitrogen source. Proline catalyzes this transformation by converting the aldehyde or ketone into a nucleophilic enamine, which then attacks the nitrogen source. nih.gov

The efficiency of proline itself in these reactions can be modest, sometimes requiring high catalyst loadings and long reaction times. researchgate.net This has prompted the development of more active proline derivatives. nih.gov For example, in the amination of certain α-branched aldehydes, derivatives such as pyrrolidinyl tetrazole have proven to be more effective catalysts than proline. nih.gov The substitution on the proline ring is critical for modulating catalytic activity. While the general methodology for proline-catalyzed α-amination is well-established, specific studies detailing the application and efficacy of this compound are not prevalent.

Catalysis of C-O Bond Forming Reactions (e.g., α-Aminoxylation)

The asymmetric α-aminoxylation of carbonyl compounds is a direct method for synthesizing chiral α-hydroxy carbonyl compounds, which are important building blocks in organic synthesis. tohoku.ac.jp This reaction typically uses a nitroso compound, such as nitrosobenzene (B162901), as an electrophilic oxygen source. nih.gov The proline-catalyzed mechanism involves the formation of a chiral enamine intermediate from the carbonyl substrate, which then attacks the oxygen atom of the nitroso compound. nih.gov The carboxylic acid group on the proline catalyst is believed to play a key role in activating the nitrosobenzene and facilitating the proton transfer in the transition state. nih.gov

The reaction conditions, such as temperature and the rate of addition of the nitroso compound, are critical for achieving high yields and enantioselectivities. acs.org Although proline has been successfully used to catalyze the α-aminoxylation of a wide range of aldehydes and ketones, providing the products with excellent enantioselectivity, specific research on the use of this compound as a catalyst for this transformation is not widely reported in the literature. tohoku.ac.jpelsevierpure.com

Comparison with L-Proline and other D-Proline Derivatives in Catalytic Performance

The catalytic efficacy of proline and its derivatives is highly dependent on the substituents on the pyrrolidine (B122466) ring. The introduction of a phenyl group at the 3-position in this compound significantly influences its catalytic activity and stereoselectivity compared to the parent L-proline and other D-proline derivatives.

Similarly, in Michael additions, another key reaction in asymmetric synthesis, the nature of the proline catalyst is critical. Research on 3-decyl-β-proline has shown that lipophilic substituents can enhance reaction rates and diastereoselectivity in aqueous media due to hydrophobic interactions questjournals.org. This suggests that the phenyl group in this compound could also modulate its solubility and catalytic performance in different solvent systems. While L-proline and D-proline often exhibit similar catalytic performances in terms of yield, they typically produce opposite enantiomers of the product oregonstate.edu. However, the specific impact of the trans-3-phenyl substitution on the D-proline scaffold requires direct comparative studies to fully elucidate its advantages and disadvantages over other proline-based catalysts.

The development of proline derivatives as improved organocatalysts has been an active area of research. For example, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance in Mannich, nitro-Michael, and aldol reactions compared to proline itself, offering higher yields and enantioselectivities researchgate.net. This underscores the potential for enhancing the catalytic properties of D-proline through substitution, and by extension, highlights the importance of systematically evaluating the performance of derivatives like this compound.

Development of Novel Proline-Based Organocatalysts

The core structure of proline serves as a versatile scaffold for the design and synthesis of new generations of organocatalysts with enhanced reactivity, selectivity, and broader substrate scope. This compound can be a valuable building block in this endeavor.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While the direct use of this compound itself as a catalyst is more common, its derivatives can be envisioned as chiral auxiliaries. For instance, the pyrrolidine ring of proline can be incorporated into a reactant to direct the approach of a reagent from a specific face, thereby inducing asymmetry in the product. The synthesis of non-racemic trans-3-substituted proline derivatives has been achieved using Evans chiral auxiliaries on a dehydroproline derivative, demonstrating the principle of using chiral auxiliaries to control the stereochemistry of substituted prolines nih.gov. This approach could be conceptually reversed, where a derivative of this compound is used to control the stereochemistry of other molecules.

Proline Sulfonamides

Proline sulfonamides have emerged as a powerful class of organocatalysts, often exhibiting enhanced solubility in organic solvents and different acidity compared to proline itself. The synthesis of the first proline aryl sulfonamides was reported in 2004 nih.gov. These catalysts have been successfully employed in a variety of enantioselective transformations, including aldol and Mannich reactions nih.gov. For example, a thiophene-containing proline sulfonamide was effectively used in an aldol reaction during the synthesis of convolutamydine nih.gov. The development of proline sulfonamides has focused on modifying the N-sulfonyl group to tune the catalyst's properties. While specific sulfonamide derivatives of this compound are not extensively documented in the reviewed literature, the established synthetic routes, such as the reaction of proline with sulfonyl chlorides, could be readily applied to create novel catalysts based on this scaffold questjournals.org. The phenyl group at the 3-position would likely influence the conformational preferences of the pyrrolidine ring and the sulfonamide moiety, potentially leading to unique catalytic properties.

Charge-Tagged Proline Catalysts for Mechanistic Studies

Understanding the mechanism of organocatalyzed reactions is crucial for the rational design of more efficient catalysts. A significant challenge in studying reaction mechanisms is the detection of low-concentration, transient intermediates. To address this, charge-tagged catalysts have been developed to enhance the signal of catalyst-derived species in electrospray ionization mass spectrometry (ESI-MS) nih.govbeilstein-journals.orgtechnologynetworks.com.

A notable example is a 4-hydroxy-L-proline derivative functionalized with a charged 1-ethylpyridinium-4-phenoxy substituent nih.govbeilstein-journals.org. This charge-tagged catalyst provided a significantly enhanced ESI response compared to neutral proline, allowing for the detection and characterization of key intermediates in the List-Houk mechanism for enamine catalysis beilstein-journals.org. The rigid linker used to attach the charge tag ensures that it does not interfere with the catalytic center nih.govbeilstein-journals.org.

While a charge-tagged version of this compound has not been specifically reported, the same design principles could be applied. Attaching a permanent positive or negative charge to the this compound scaffold would facilitate detailed mechanistic investigations of reactions catalyzed by this specific organocatalyst using ESI-MS. This would provide valuable insights into how the 3-phenyl substituent influences the stability and reactivity of catalytic intermediates.

Applications in Natural Product Synthesis

The ability of proline-based organocatalysts to construct stereogenic centers with high fidelity makes them invaluable tools in the total synthesis of complex natural products. Organocascade catalysis, where a single catalyst promotes multiple bond-forming events in a single pot, is a particularly powerful strategy that mimics biosynthetic pathways.

While the direct application of this compound as a catalyst in a completed total synthesis of a natural product is not explicitly detailed in the provided search results, the utility of proline and its derivatives in such endeavors is well-established. For example, L-proline has been used in the synthesis of pyrans and thiopyrans through multicomponent reactions nih.gov. Furthermore, proline-catalyzed asymmetric Mannich reactions have been employed in the synthesis of a DPP-IV inhibitor, showcasing the industrial relevance of this methodology longdom.org.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Extensive searches for peer-reviewed articles and scholarly papers focusing on Density Functional Theory (DFT) calculations, molecular mechanics, conformational analysis, isomerization processes, and reaction mechanism elucidation specifically for this compound did not yield any targeted research. While general computational methodologies for proline and its derivatives are well-documented, their direct application and the resulting specific data for the this compound isomer are absent from the current body of scientific literature.

Similarly, a thorough search for spectroscopic characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry for this compound, failed to uncover specific datasets or detailed research findings. The available information is largely confined to general principles of spectroscopic analysis for the broader class of proline-containing compounds.

Due to the absence of specific research data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The creation of such an article would necessitate the fabrication of data and research findings, which falls outside the scope of scientifically rigorous and factual reporting.

Computational and Spectroscopic Studies of Trans 3 Phenyl D Proline

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed stereochemical analysis of proline derivatives, including the determination of the relative configuration of substituents on the pyrrolidine (B122466) ring. The differentiation between cis and trans isomers of 3-phenylproline is a critical aspect of its characterization, as the stereochemistry significantly influences the conformational properties and biological activity of peptides and molecules incorporating this amino acid.

Detailed research has successfully confirmed the stereochemistry of 3-phenylproline isomers through a combination of NMR techniques and molecular mechanics calculations. The analysis of Nuclear Overhauser Effect (NOE) correlations and vicinal coupling constants is particularly powerful for this purpose. For instance, in one study, the exclusive trans stereochemistry of a synthesized 3-phenylproline was unequivocally determined by analyzing these NMR parameters.

The key NMR methods employed for the stereochemical assignment of substituted prolines are summarized below:

NMR TechniqueApplication in Stereochemical AnalysisTypical Findings for trans Isomers
Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., ROESY, NOESY) Measures spatial proximity between protons. The presence or absence of specific cross-peaks between protons on the phenyl ring and protons on the proline ring can confirm their relative orientation.In trans-3-phenylproline, NOE correlations would be expected between the phenyl protons and specific protons on the pyrrolidine ring that are spatially close in that configuration, which differ from the correlations expected for the cis isomer.
Vicinal Coupling Constant (³J) Analysis The magnitude of the coupling constant between adjacent protons (e.g., H2-H3, H3-H4) is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the ring pucker and the cis/trans relationship of substituents.The specific values of ³J coupling constants for the pyrrolidine ring protons in the trans isomer will correspond to dihedral angles consistent with the phenyl group and the carboxyl group being on opposite sides of the ring.

These NMR-based approaches provide definitive, atom-level structural information, making them indispensable for the stereochemical characterization of complex molecules like trans-3-Phenyl-D-proline. imrpress.comresearchgate.net

Mass Spectrometry in Mechanistic Studies

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has become an essential tool for investigating reaction mechanisms, allowing for the detection and characterization of transient intermediates. nih.govrsc.org While specific mechanistic studies focusing solely on this compound are not extensively documented in the surveyed literature, the application of MS in studies of closely related proline derivatives in organocatalysis provides a clear illustration of the methodology's power.

Proline and its derivatives are widely used as organocatalysts in various asymmetric reactions. Mechanistic studies in this area aim to understand how the catalyst interacts with reactants to form transient, stereochemistry-determining intermediates. ESI-MS is uniquely suited for this task as it can gently transfer charged intermediates from the solution phase into the gas phase for detection. nih.govdigitellinc.com

A notable example involves the study of reactions catalyzed by diarylprolinol silyl ethers, which are derivatives of proline. In these studies, ESI-MS coupled with ion mobility spectrometry was used to monitor the reaction progress in real-time. This approach allowed for the detection and separation of key diastereomeric intermediates, such as iminium ions, which are crucial for the reaction's stereochemical outcome. ru.nl By tracking the concentrations of these intermediates, researchers can gain quantitative insights into the kinetics of competing reaction pathways.

The general workflow for using ESI-MS in such mechanistic studies is outlined below:

StepDescriptionInformation Gained
1. Reaction Monitoring A small aliquot of the reaction mixture is continuously infused into the ESI-MS source over the course of the reaction.Real-time tracking of reactants, products, and the appearance and disappearance of intermediate species.
2. Intermediate Detection Charged intermediates (e.g., protonated catalysts, iminium ions) are detected based on their mass-to-charge (m/z) ratio.Identification of key species involved in the catalytic cycle that are often too low in concentration or too short-lived to be observed by other methods like NMR.
3. Structural Characterization Tandem MS (MS/MS) is performed on the detected intermediate ions. The ions are fragmented, and the resulting fragmentation pattern provides structural information.Confirmation of the intermediate's structure and connectivity.
4. Isotopic Labeling (Optional) Reactants containing stable isotopes (e.g., ²H, ¹³C) are used. The mass shift in the detected intermediates confirms their elemental composition and helps elucidate reaction pathways. researchgate.netnih.govUnambiguous tracking of specific atoms through the reaction mechanism, providing powerful evidence for proposed pathways.

This methodology, demonstrated effectively with proline derivatives, highlights how mass spectrometry serves as a powerful tool for elucidating the complex mechanisms that govern reactions involving compounds like this compound. ru.nl

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of structurally complex and stereochemically defined molecules like trans-3-Phenyl-D-proline is a continuing area of focus. Future research is geared towards creating more efficient, cost-effective, and environmentally benign synthetic pathways.

Development of More Efficient and Sustainable Routes

Current research is paving the way for more practical and efficient syntheses of 3-substituted proline derivatives. A notable advancement is the development of a four-step synthesis that relies on a copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters, achieving good trans-selectivity. researchgate.net Another highly efficient and fully enantioselective strategy is emerging based on C(sp³)-H activation methodology, which represents a significant step towards more atom-economical and sustainable processes. researchgate.net

The emphasis on sustainability is also driving the development of methods that utilize common, low-cost, and non-toxic solvents, aiming for processes that are green and suitable for industrial-scale production. google.com Future explorations will likely focus on refining these methods to improve yields, reduce the number of synthetic steps, and minimize waste generation. The goal is to move beyond traditional multi-step procedures that often require expensive reagents and generate significant waste.

Synthetic StrategyKey FeaturesPotential Advantages
Cu-catalyzed 1,4-addition Utilizes Grignard reagents and N-protected 2,3-dehydroproline esters.Good trans-selectivity, practical for various substituted prolines. researchgate.net
C(sp³)-H Activation Fully enantioselective, direct functionalization of C-H bonds.High efficiency, atom economy. researchgate.net
Asymmetric Catalytic Hydrogenation Employs a reusable catalyst for asymmetric synthesis of D-proline.Low catalyst loading, catalyst recyclability, cost-effective, environmentally friendly. google.com

Investigation of Enzymatic and Biocatalytic Approaches

Biocatalysis is emerging as a powerful tool for the asymmetric synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. rsc.org For D-amino acids like D-phenylalanine, which shares structural similarities with this compound, biocatalytic methods are well-established and continue to be improved through enzyme engineering and discovery. acs.orgresearchgate.net

Future research will likely focus on identifying or engineering enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) or D-amino acid dehydrogenases, that can accommodate the this compound scaffold. acs.orgnih.gov The development of multi-enzymatic cascade processes, where several enzymatic reactions are performed in a single pot, represents a promising avenue for highly efficient and sustainable synthesis. nih.gov Photobiocatalysis, which combines the selectivity of enzymes with the energy of light to drive novel chemical transformations, is another burgeoning field that could offer new synthetic routes. nih.gov The use of peptidyl-prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of proline residues, could also be explored for controlling stereochemistry in peptide synthesis involving proline analogs. researchgate.netmdpi.com

Advanced Applications in Drug Design and Development

The rigid structure of this compound makes it an attractive building block for creating peptidomimetics and other small molecules with well-defined three-dimensional shapes. This property is crucial for designing drugs that can bind to biological targets with high affinity and selectivity.

Targeting New Biological Pathways

Recent discoveries have highlighted the proline metabolic pathway as a critical component in certain diseases, opening up new avenues for therapeutic intervention. For instance, the proline biosynthesis pathway has been identified as a promoter of liver tumorigenesis, suggesting that inhibitors of enzymes in this pathway could be effective cancer treatments. nih.gov Proline dehydrogenase (PRODH), an enzyme involved in proline catabolism, has also been implicated in cancer metabolism and metastasis formation, making it a promising drug target. repec.orgmdpi.com

Furthermore, the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7), is involved in regulating proline levels in the brain. researchgate.net Inhibitors of this transporter are being investigated as potential treatments for cognitive disorders, indicating a role for proline analogs in modulating excitatory neurotransmission. researchgate.net The unique ability of proline to undergo cis-trans isomerization is a key regulatory mechanism in various cellular processes, including cell cycle control and DNA damage repair, presenting another set of pathways that could be targeted by molecules like this compound. nih.gov

Biological Target/PathwayAssociated Disease/ProcessTherapeutic Potential
Proline Biosynthesis Pathway Liver CancerInhibition of enzymes like PYCR1 and ALDH18A1 for anti-cancer therapy. nih.gov
Proline Dehydrogenase (PRODH) Cancer MetastasisDevelopment of PRODH inhibitors to target metastasizing cancer cells. repec.orgmdpi.com
L-proline Transporter (PROT/SLC6A7) Cognitive Disorders, Ischemic StrokePROT inhibitors for neuroprotection and treatment of cognitive deficits. researchgate.net
Proline Isomerization (PPIases) Cell Cycle Regulation, DNA RepairModulation of PPIase activity to control fundamental cellular processes. nih.gov

Development of Highly Potent and Selective Inhibitors

The constrained conformation of this compound is instrumental in the design of highly potent and selective enzyme inhibitors. By incorporating this scaffold, medicinal chemists can create molecules that fit precisely into the active site of a target protein, minimizing off-target effects.

For example, proline derivatives have been successfully used to develop selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. mdpi.com The development of novel inhibitors for the L-proline transporter (PROT) is another active area of research, with new compounds being designed based on existing inhibitor templates. researchgate.net Proline-derived structures are also being incorporated into azabicycloalkane amino acids, which serve as rigid dipeptide mimics in the development of integrin antagonists for cancer therapy. researchgate.net The future in this area involves using this compound as a key structural element to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Expansion of Catalytic Utility

Beyond its applications in drug discovery, proline and its derivatives are recognized for their utility as organocatalysts. L-proline, for instance, is a well-known catalyst for various enantioselective reactions, including multicomponent reactions for the synthesis of complex heterocyclic compounds like pyrans and thiopyrans. mdpi.com

The unique structural and stereochemical properties of this compound suggest its potential as a chiral catalyst or ligand in asymmetric synthesis. The phenyl group can introduce beneficial steric and electronic effects, potentially leading to higher enantioselectivity or reactivity in catalyzed reactions compared to unsubstituted proline. Future research will likely explore the application of this compound and its derivatives in a wide range of organocatalytic transformations, aiming to develop new, efficient methods for synthesizing other valuable chiral molecules. The ability of substituted prolines to stabilize specific peptide secondary structures, such as β-turns and polyproline helices, also points to their potential use in designing catalytic peptides and foldamers with novel functions. nih.govresearchgate.net

New Asymmetric Transformations

While proline itself is a well-established catalyst for a variety of reactions, including aldol (B89426), Mannich, and Michael additions, research is continuously pushing the boundaries to discover new transformations catalyzed by its derivatives wikipedia.orgnih.gov. The introduction of a phenyl group at the 3-position of the D-proline scaffold in this compound significantly influences its steric and electronic properties, opening avenues for novel asymmetric transformations.

Emerging research focuses on leveraging the unique stereochemical constraints imposed by the trans-phenyl group to control the facial selectivity in cycloaddition reactions. These reactions are powerful methods for constructing cyclic systems with multiple stereocenters in a single step longdom.org. For instance, derivatives of proline have been investigated in asymmetric [2+4] cycloadditions, such as the Diels-Alder reaction, to yield highly functionalized and enantioenriched six-membered rings mdpi.com. The development of novel proline sulfonamide organocatalysts has also expanded the scope to include formal aza-Diels-Alder reactions, providing access to complex nitrogen-containing heterocycles with high enantioselectivity nih.gov.

Furthermore, the application of proline derivatives in 1,3-dipolar cycloadditions is a promising area for synthesizing functionalized prolines and other heterocyclic structures researchgate.netsciforum.net. The rigid conformation of this compound is anticipated to provide high levels of stereocontrol in such transformations, leading to the synthesis of complex molecules that are of interest in medicinal chemistry and materials science.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy ajgreenchem.com. L-proline has demonstrated its utility as a catalyst in various MCRs for the synthesis of diverse heterocyclic scaffolds rsc.orgresearchgate.net.

The potential of this compound as a catalyst in this domain is an active area of investigation. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are of particular interest. The Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides wikipedia.orgorganic-chemistry.org. The Ugi reaction extends this by including a primary amine to produce α-acylamino amides researchgate.net. The development of catalytic asymmetric versions of these reactions is a significant challenge, and chiral catalysts like this compound could offer a solution by controlling the stereochemistry of the newly formed centers broadinstitute.org.

Researchers are exploring the use of this compound to catalyze these and other MCRs to generate libraries of complex molecules with high structural diversity and stereochemical purity. The insights gained from these studies could streamline the synthesis of biologically active compounds and novel functional materials.

Below is a table summarizing the yields of various tetrahydropyridine (B1245486) derivatives synthesized via an L-proline catalyzed multicomponent reaction, showcasing the efficiency of proline-based catalysts in such transformations.

EntryAldehydeAmineProductYield (%)Time (h)
14-chlorobenzaldehydeAniline4a952.5
24-nitrobenzaldehydeAniline4b972
34-methylbenzaldehydeAniline4c903
44-methoxybenzaldehydeAniline4d883.5
5Benzaldehyde4-chloroaniline4e923
64-chlorobenzaldehyde4-chloroaniline4f962.5
74-nitrobenzaldehyde4-chloroaniline4g982
84-methylbenzaldehyde4-chloroaniline4h933

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is becoming indispensable for the rational design of new catalysts and the elucidation of reaction mechanisms. Density Functional Theory (DFT) calculations have been instrumental in understanding the stereoselectivities of reactions catalyzed by proline and its derivatives nih.govresearchgate.net. These studies analyze the transition state structures to reveal how catalyst structure influences the stereochemical outcome researchgate.net.

For this compound, computational investigations can predict the conformational preferences of the catalyst and its transition state assemblies in various reactions. DFT studies can model the non-covalent interactions, such as hydrogen bonding and steric hindrance, that govern the enantioselectivity nih.govresearchgate.net. This theoretical insight is crucial for understanding the role of the 3-phenyl substituent in directing the approach of reactants and stabilizing the preferred transition state.

Conclusion

Summary of Key Research Advancements

Research into 3-substituted prolines has provided a wealth of knowledge applicable to understanding the properties and potential of trans-3-Phenyl-D-proline. The introduction of a substituent at the 3-position of the proline ring significantly influences its conformational preferences, which in turn impacts the structure and function of peptides into which it is incorporated.

Synthesis and Stereochemical Control: The synthesis of 3-substituted prolines has been approached through various methodologies, including the direct functionalization of proline derivatives and intramolecular cyclization reactions. nih.gov For trans-3-substituted prolines, methods such as 1,4-addition of organometallic reagents to 2,3-didehydroprolinate have been developed to achieve high diastereoselectivity. nih.gov The stereochemical outcome of these syntheses is crucial, and techniques like the analysis of ROE correlations and vicinal coupling constants, along with molecular mechanics calculations, have been employed to confirm the exclusively trans stereochemistry of the products. nih.gov While much of the research has focused on the L-enantiomer due to its prevalence in natural systems, the synthesis of the D-enantiomer, this compound, is achievable through similar stereocontrolled synthetic routes.

Applications in Asymmetric Synthesis: Proline and its derivatives are renowned for their application as organocatalysts in a wide array of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orglibretexts.org The chiral scaffold of proline enables the enantioselective synthesis of a variety of organic compounds. wikipedia.org While L-proline is more commonly used, the availability of D-proline and its derivatives, such as this compound, offers access to the opposite enantiomers of the desired products, which is of significant importance in the synthesis of pharmaceuticals and other chiral molecules. The phenyl substituent in this compound can influence the steric and electronic environment of the catalytic site, potentially leading to enhanced selectivity and reactivity in certain transformations.

Property/ApplicationGeneral Findings for 3-Substituted ProlinesPotential Relevance for this compound
Synthesis Achievable with high diastereoselectivity via methods like 1,4-addition and intramolecular cyclization. nih.govEnantioselective synthesis of the D-enantiomer is feasible using appropriate chiral auxiliaries or catalysts.
Peptide Conformation Substituents at the 3-position influence cis/trans isomerization and backbone dihedral angles. nih.govThe phenyl group can engage in aromatic interactions, further constraining peptide conformation and potentially stabilizing specific secondary structures. chemrxiv.org
Organocatalysis Proline derivatives are effective catalysts for various asymmetric reactions. wikipedia.orglibretexts.orgCan serve as a chiral catalyst or ligand, with the phenyl group potentially influencing catalyst performance and stereochemical outcome.

Significance of this compound in Advancing Chemical Sciences

The significance of this compound in the chemical sciences lies in its potential to serve as a valuable and versatile building block and tool in several key areas.

Peptide and Peptidomimetic Design: As a non-natural amino acid, the incorporation of this compound into peptides offers a strategy to create novel structures with tailored properties. Its rigidified conformation can be exploited to stabilize specific secondary structures like β-turns or helices, which are often crucial for biological activity. mdpi.com This makes it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. The D-configuration of the proline ring can also confer resistance to proteolytic degradation, a significant advantage for the development of therapeutic peptides.

Asymmetric Catalysis and Synthesis: In the realm of asymmetric synthesis, this compound can function as a chiral auxiliary or an organocatalyst. wikipedia.orgwikipedia.org As a chiral auxiliary, it can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which it can be removed and potentially recycled. wikipedia.org As an organocatalyst, its unique stereochemistry and the presence of the phenyl group can lead to novel catalytic activities and selectivities in the synthesis of chiral molecules. The ability to access the "unnatural" enantiomers of products by using a D-amino acid-based catalyst is a cornerstone of modern asymmetric synthesis.

Materials Science and Supramolecular Chemistry: The well-defined conformational preferences of peptides containing this compound can be harnessed in the field of materials science for the construction of self-assembling nanomaterials. The predictable folding patterns can direct the formation of ordered supramolecular structures with potential applications in areas such as drug delivery and tissue engineering.

Q & A

Q. Q. How can researchers ensure ethical rigor when using trans-3-Phenyl-D-proline in in vivo studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize subject numbers. For human cell lines, verify IRB approval and donor consent. Disclose all synthetic intermediates and by-products in supplementary materials to enable hazard assessment. Pre-register protocols on platforms like OSF to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.